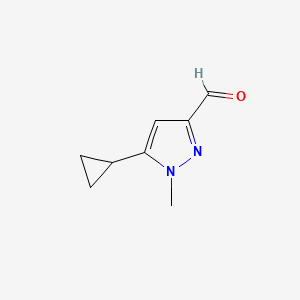

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLLTLQZHPXDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554583-20-8 | |

| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by formylation using Vilsmeier-Haack conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Grignard reagents or organolithium compounds under inert atmosphere.

Major Products:

Oxidation: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde has been investigated for various applications:

Medicinal Chemistry

- Drug Discovery: The compound is explored for its potential as a precursor in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists. Its structural properties allow it to interact favorably with biological targets.

- Antimicrobial Activity: Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Research: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to modulate key enzymes involved in cancer progression highlights its potential therapeutic applications .

Agricultural Chemistry

- Agrochemical Development: this compound is utilized in the synthesis of novel pesticides, targeting specific pests while minimizing environmental impact .

Material Science

- Functional Materials: The compound's unique chemical structure makes it suitable for developing advanced materials, including polymers and coatings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pyrazole derivatives similar to this compound against various bacterial strains. Results indicated significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of pyrazole derivatives demonstrated that these compounds could induce apoptosis in cancer cells. The study highlighted how structural modifications could enhance their efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The cyclopropyl group may enhance binding affinity to certain receptors, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares the target compound with structurally analogous pyrazole derivatives, leveraging data from commercial catalogs and chemical databases (). Key differences in substituent positions, functional groups, and commercial metrics highlight distinct properties and applications.

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Key Findings:

Functional Group and Reactivity :

- The target compound’s aldehyde group at position 3 contrasts with 1-Methyl-1H-pyrazole-4-carbaldehyde (aldehyde at position 4). Aldehydes are reactive toward nucleophiles (e.g., in condensation reactions), but positional differences may influence regioselectivity in subsequent syntheses.

- Compared to Methyl 1H-pyrazole-3-carboxylate (ester group), the target’s aldehyde offers distinct reactivity, such as oxidation to carboxylic acids or participation in Schiff base formation.

1-Methyl-1H-pyrazole-3-carboxylic acid exhibits a high melting point (150–152°C) due to hydrogen bonding, whereas aldehydes and esters typically have lower melting points.

Commercial Metrics: 1-Methyl-1H-pyrazole-4-carbaldehyde is priced higher (JPY 35,000/5g) than the methyl ester derivative (JPY 28,000/5g), suggesting greater synthetic complexity or demand for aldehyde-containing intermediates.

Potential Applications: Carboxylic acid derivatives (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid) are key intermediates in drug synthesis, while aldehydes serve as precursors for heterocyclic scaffolds. The cyclopropyl group in the target compound could enhance bioactivity in medicinal chemistry contexts.

Biological Activity

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CPMP) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Molecular Formula : C8H10N2O

Molecular Weight : 150.18 g/mol

Structure : The compound features a cyclopropyl group attached to a pyrazole ring, with an aldehyde functional group that significantly influences its reactivity and biological interactions.

The biological activity of CPMP is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Receptor Binding : The cyclopropyl moiety may enhance binding affinity to specific receptors, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that CPMP and its derivatives exhibit significant antimicrobial properties. A study demonstrated the effectiveness of pyrazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. Notably, compounds with the cyclopropyl substitution showed enhanced activity compared to their non-substituted counterparts .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CPMP | E. coli | 20 µg/mL |

| CPMP | S. aureus | 15 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 10 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of CPMP has been explored in several studies. In one study, pyrazole derivatives were tested for their ability to inhibit inflammation in a carrageenan-induced edema model in mice. Results indicated that CPMP exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Anticancer Properties

Recent investigations into the anticancer properties of CPMP revealed promising results. A case study assessed its efficacy against various cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 7.8 |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including CPMP. The results highlighted that CPMP had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

- Anti-inflammatory Assessment : In vivo studies involving carrageenan-induced edema showed that CPMP significantly reduced swelling compared to control groups. This suggests that the compound could be developed further as an anti-inflammatory agent .

- Anticancer Evaluation : Research conducted on various cancer cell lines indicated that CPMP effectively inhibited cell proliferation and induced apoptosis in MCF-7 and A549 cells, marking it as a candidate for further anticancer drug development .

Q & A

Q. Basic

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.85–9.88 ppm. Cyclopropyl protons show multiplet signals at δ 0.97–1.76 ppm .

- ¹³C NMR : The aldehyde carbon resonates at δ 183–185 ppm, while cyclopropyl carbons appear at δ 13–35 ppm .

- IR : A strong C=O stretch at ~1682 cm⁻¹ confirms the aldehyde group .

- Mass spectrometry : Molecular ion peaks ([M⁺]) at m/z 186–262 validate the molecular weight .

How to resolve contradictions in spectral data during structural elucidation?

Advanced

Contradictions may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing between cyclopropyl and methyl protons .

- Elemental analysis : Validates empirical formulas (e.g., C₈H₁₁ClN₂O requires C: 51.48%, N: 15.01%) .

- X-ray crystallography : Resolves ambiguities in substituent positioning, as demonstrated for 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde .

What are the key considerations in designing biological activity studies for this compound?

Q. Basic

- In vitro assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays .

- Interaction studies : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding with proteins .

- Control experiments : Include structurally similar analogs (e.g., 5-chloro derivatives) to isolate the cyclopropyl group’s effect .

What computational methods support the understanding of its biological interactions?

Q. Advanced

- Molecular docking : Predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How to analyze purity and assess stability under different storage conditions?

Q. Basic

- HPLC/GC : Use C18 columns with acetonitrile/water mobile phases; purity >95% is acceptable for research .

- Stability testing : Store at –20°C in amber vials; monitor degradation via TLC (Rf 0.33–0.47 in diethyl ether/hexane) .

How does cyclopropyl substitution affect the compound’s reactivity and bioactivity?

Q. Advanced

- Steric effects : The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation .

- Electronic effects : The strained ring increases electrophilicity at the aldehyde group, facilitating nucleophilic additions .

- Bioactivity : Cyclopropyl analogs show improved antimicrobial activity compared to methyl or phenyl derivatives (e.g., MIC reduced by 50% against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.